![molecular formula C16H16BrN3O2 B11138366 N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B11138366.png)
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide
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Overview
Description
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide is a synthetic compound that combines an indole moiety with an oxazole ring. The presence of the bromine atom on the indole ring and the carboxamide group on the oxazole ring makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using methods such as the Bartoli reaction or the Fischer indole synthesis.
Bromination: The indole ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors.
Coupling Reaction: The brominated indole and the oxazole ring are coupled using reagents such as palladium catalysts in a Heck coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the indole ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide: Similar structure with a chlorine atom instead of bromine.
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide: Similar structure with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide may confer unique chemical and biological properties compared to its chloro and fluoro analogs .
Biological Activity
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Common Name | This compound |
CAS Number | 1401540-84-8 |
Molecular Formula | C16H16BrN3O2 |
Molecular Weight | 362.22 g/mol |
This compound can be synthesized through various organic reactions involving indole derivatives and isoxazole intermediates. The specific mechanism of action is still under investigation, but it is believed to interact with various biological targets, potentially influencing pathways related to cell signaling and apoptosis.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, a related class of isoxazole derivatives demonstrated significant activity against drug-resistant strains of Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values ranged from 0.25 to 16 µg/mL, indicating potent antibacterial properties .
Anti-tumor Activity
Preliminary research suggests that this compound may exhibit anti-tumor activity. In vitro studies have shown that certain indole-based compounds can inhibit cancer cell proliferation by inducing apoptosis and inhibiting cell cycle progression. Further investigations are needed to determine the specific effects of this compound on various cancer cell lines.
Case Studies
- Antitubercular Activity : A study evaluated a library of isoxazole derivatives for their effectiveness against Mtb strains. Compounds with structural similarities to this compound exhibited promising results with low MIC values and favorable selectivity indices .
- Cytotoxicity Assessment : In a cytotoxicity study involving various cell lines, compounds similar to this indole derivative were assessed for their safety profiles. Results indicated that many derivatives maintained a high selectivity index (>10), suggesting low cytotoxicity at therapeutic concentrations .
Properties
Molecular Formula |
C16H16BrN3O2 |
---|---|
Molecular Weight |
362.22 g/mol |
IUPAC Name |
N-[2-(6-bromoindol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C16H16BrN3O2/c1-10-15(11(2)22-19-10)16(21)18-6-8-20-7-5-12-3-4-13(17)9-14(12)20/h3-5,7,9H,6,8H2,1-2H3,(H,18,21) |
InChI Key |
UBRCMTDTZYSFID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCCN2C=CC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
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